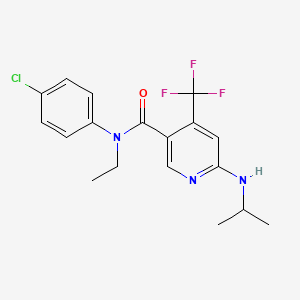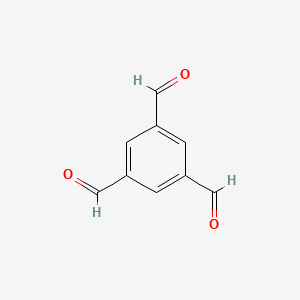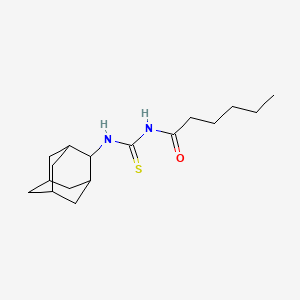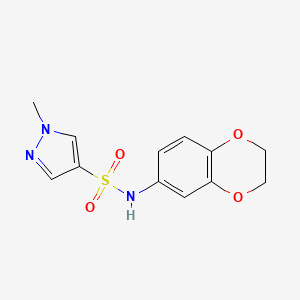
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-pyrazolesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-pyrazolesulfonamide is a sulfonamide.
Applications De Recherche Scientifique
Antibacterial and Anti-inflammatory Potential
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-pyrazolesulfonamide has demonstrated significant potential in antibacterial and anti-inflammatory applications. Research has shown that certain derivatives of this compound exhibit good inhibitory activity against both Gram-positive and Gram-negative bacterial strains, surpassing the effectiveness of standard drugs like Ciprofloxacin. Moreover, some derivatives have displayed decent inhibition against the lipoxygenase enzyme, indicating potential therapeutic use for inflammatory diseases (Abbasi et al., 2017).
Bacterial Biofilm Inhibition
Studies have also explored the compound's ability to inhibit bacterial biofilms, a crucial aspect of combating antibiotic-resistant bacterial infections. Specific derivatives have shown suitable inhibitory action against biofilms of bacteria such as Escherichia coli and Bacillus subtilis. Additionally, these molecules have displayed docile cytotoxicity, making them promising candidates for further therapeutic development (Abbasi et al., 2020).
Potential in Treating Alzheimer's and Type-2 Diabetes
There is growing interest in the application of this compound derivatives for treating neurodegenerative disorders like Alzheimer's and metabolic diseases like Type-2 Diabetes. Certain synthesized derivatives have shown moderate inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase, which are key targets in the treatment of these diseases. Their inhibitory activities were compared with standard drugs, suggesting their potential as alternative therapeutic agents (Abbasi et al., 2019).
Anti-Diabetic Potential
Additional research into the anti-diabetic properties of these compounds has yielded promising results. Some newly synthesized derivatives demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, a critical target in diabetes management. These findings suggest that these compounds could be potential therapeutic entrants for type-2 diabetes treatment (Abbasi et al., 2023).
Propriétés
Formule moléculaire |
C12H13N3O4S |
|---|---|
Poids moléculaire |
295.32 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H13N3O4S/c1-15-8-10(7-13-15)20(16,17)14-9-2-3-11-12(6-9)19-5-4-18-11/h2-3,6-8,14H,4-5H2,1H3 |
Clé InChI |
HNHAGCHMIASXJI-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
SMILES canonique |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224624.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B1224625.png)
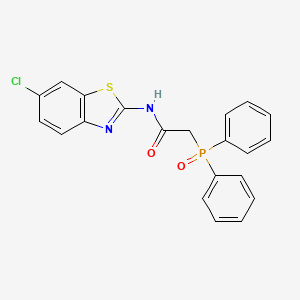
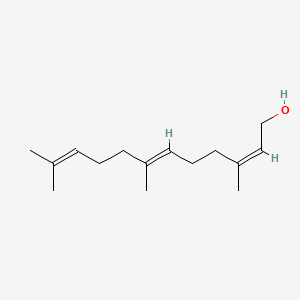
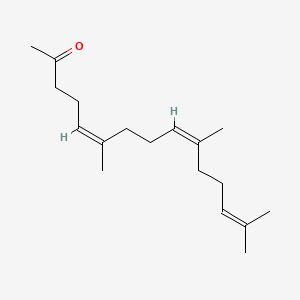
![N-[[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224632.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1224633.png)
![6-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1224635.png)
![N-(2-furanylmethyl)-2-(6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-d]pyrimidin-4-ylthio)acetamide](/img/structure/B1224640.png)
![5-Chloro-1-[(2-chlorophenyl)methyl]-3-methyl-4-pyrazolecarboxylic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1224645.png)
